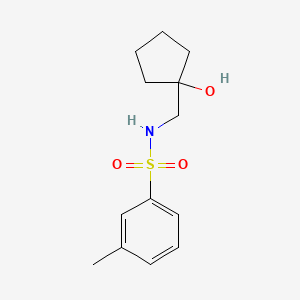

N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

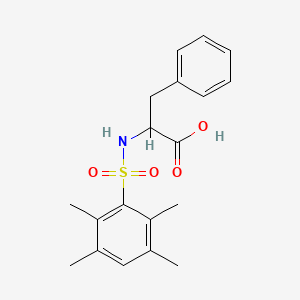

“N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide” is a sulfonamide compound, which is characterized by the presence of a sulfonyl functional group attached to two other carbon atoms . Sulfonamides are a significant class of compounds in pharmaceutical chemistry, with many antibiotics falling under this category .

Molecular Structure Analysis

The molecule consists of a cyclopentyl ring, a benzene ring, and a sulfonamide group. The cyclopentyl ring is a type of cycloalkane, which is a hydrocarbon ring structure . The benzene ring is a six-carbon aromatic ring, and the sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or basic conditions, or substitution reactions with amines .科学的研究の応用

Synthesis and Electronic Properties

Syntheses and Spectroscopic Investigation : A study focused on synthesizing sulfonamides derivatives and characterizing them using spectroscopic methods, including NMR and FT–IR, combined with density functional theory calculations. The research provided insights into the molecular and electronic structures, predicting stability and charge transfer within the molecules (Mahmood, Akram, & Lima, 2016).

Convenient Synthesis of Benzonitriles : Utilization of a sulfonamide derivative as a cyanation reagent for synthesizing benzonitriles, showcasing the compound's role in facilitating the formation of Grignard reagents and highlighting its effectiveness in synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Biomedical Applications

Anticancer and Antimicrobial Activities : Research on heterocyclic benzenesulfonamides derivatives demonstrated their potential in anticancer, antimicrobial, and anti-tuberculosis activities. The study emphasizes the structure-activity relationships and the biological efficacy of these compounds (Debbabi, Al‐Harbi, Al-Saidi, Aljuhani, Felaly, Abd El-Gilil, Bashandy, & Jannet, 2020).

Carbonic Anhydrase Inhibition and Antitumor Effects : Investigation into dibenzenesulfonamides' ability to induce apoptosis, autophagy pathways, and their inhibitory effects on carbonic anhydrase isoenzymes. These findings suggest the compounds' utility in developing new anticancer strategies, particularly by targeting tumor-associated enzymes (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-5-4-6-12(9-11)18(16,17)14-10-13(15)7-2-3-8-13/h4-6,9,14-15H,2-3,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMRANZXNGYJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)

![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)